REACTION_CXSMILES
|
S(=O)(=O)(O)O.C(O)(=O)C.[C:10]([C:12]1[CH:18]=[C:17]([F:19])[C:15](N)=[C:14]([F:20])[CH:13]=1)#[N:11].O.[BrH:22]>[Cu]Br>[Br:22][C:15]1[C:17]([F:19])=[CH:18][C:12]([C:10]#[N:11])=[CH:13][C:14]=1[F:20]
|
Name
|
sodium nitride
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(N)C(=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper (I) bromide
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for one and one half hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to maintain the solution at a temperature of 20° to 25° C
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized with a mixture of methanol and acetone
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1F)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |